molecular formula C6H13ClN2O B11753492 (3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride

(3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B11753492
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-TYSVMGFPSA-N
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Description

(3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine precursor in the presence of a dehydrating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The final product is often purified using techniques such as crystallization or chromatography to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

(3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride
  • **(3R,6R)-Vaborbactam

Uniqueness

(3R,6R)-3,6-Dimethylpiperazin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3R,6R)-3,6-dimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5-;/m1./s1

InChI Key

JCTNLEPFUYOFMH-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](C(=O)N1)C.Cl

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl

Origin of Product

United States

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